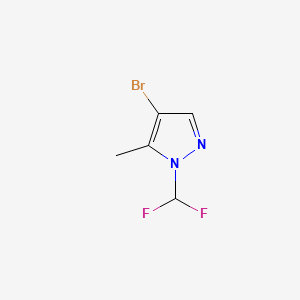

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-3-4(6)2-9-10(3)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCIVMPLSTCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679563 | |

| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-04-5 | |

| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in modern agrochemical and pharmaceutical research. The document elucidates the strategic considerations behind the chosen synthetic route, detailing the reaction mechanisms, and providing step-by-step experimental protocols. The synthesis is presented as a multi-step process commencing with the construction of the pyrazole core, followed by sequential N-difluoromethylation and C-bromination. This guide is intended for researchers, chemists, and process development professionals seeking to synthesize this and structurally related fluorinated pyrazoles.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous commercial products, including fungicides, herbicides, and pharmaceuticals.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, can profoundly and beneficially alter a molecule's physicochemical and biological properties.[3] The CF₂H group is particularly noteworthy; it can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl or thiol groups, enhancing binding affinity to target enzymes and improving metabolic stability.[3]

This compound, in particular, is a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for further functionalization via cross-coupling reactions, while the difluoromethyl and methyl groups are crucial for modulating the biological activity of derivative compounds.[4] This guide details a logical and reproducible synthetic strategy to access this valuable compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent strategy involving the sequential functionalization of a simpler pyrazole core. The primary disconnections are made at the C-Br and N-CF₂H bonds.

Caption: Retrosynthetic analysis of the target compound.

Two primary forward-synthetic routes emerge from this analysis:

-

Route A: N-difluoromethylation of 5-methyl-1H-pyrazole followed by bromination.

-

Route B: Bromination of 5-methyl-1H-pyrazole followed by N-difluoromethylation.

This guide will focus on Route A . The rationale for this choice is based on the electronic nature of the pyrazole ring. The N-difluoromethyl group is electron-withdrawing, which can deactivate the ring towards electrophilic substitution. However, the pyrazole ring is inherently electron-rich, and electrophilic bromination at the C4 position remains a feasible and high-yielding transformation. This sequence avoids potential complications of difluoromethylating a brominated pyrazole, where the bromine atom might influence the N-alkylation step.

Synthetic Pathway and Experimental Protocols

The selected three-step synthesis is outlined below. Each step is accompanied by a detailed protocol and mechanistic insights.

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of 5-Methyl-1H-pyrazole

The construction of the pyrazole ring is a foundational step, typically achieved via the Knorr pyrazole synthesis or a related cyclocondensation reaction.[5] The reaction of a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), with hydrazine provides a straightforward and high-yielding route to the desired 5-methyl-1H-pyrazole precursor.

Protocol 1: Synthesis of 5-Methyl-1H-pyrazole

| Reagent/Parameter | Quantity/Value | Moles | Rationale |

| Pentane-2,4-dione | 10.0 g (10.2 mL) | 0.10 mol | The 1,3-dicarbonyl substrate for cyclization. |

| Hydrazine hydrate (~64%) | 7.8 g (7.6 mL) | ~0.10 mol | The nitrogen source for pyrazole ring formation. |

| Ethanol | 50 mL | - | A suitable solvent for the reaction. |

| Reaction Temperature | Reflux (~78°C) | - | Provides sufficient energy for the condensation. |

| Reaction Time | 2 hours | - | Typically sufficient for complete conversion. |

Methodology:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentane-2,4-dione and ethanol.

-

Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. The addition is exothermic.

-

Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield 5-methyl-1H-pyrazole as a colorless liquid or used directly in the next step if purity is sufficient.

Step 2: N-Difluoromethylation of 5-Methyl-1H-pyrazole

This step introduces the crucial difluoromethyl group onto the N1 position of the pyrazole ring. Several reagents have been developed for this transformation.[3] A modern and effective method utilizes reagents like bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) or even commodity chemicals like chlorodifluoromethane (ClCHF₂) under basic conditions.[6][7] These methods offer advantages in terms of handling and efficiency.

Protocol 2: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole

| Reagent/Parameter | Quantity/Value | Moles | Rationale |

| 5-Methyl-1H-pyrazole | 8.2 g | 0.10 mol | The substrate for N-difluoromethylation. |

| Chlorodifluoromethane (HCFC-22) | Gas | Excess | A cost-effective difluoromethyl source.[7] |

| Potassium Carbonate (K₂CO₃) | 27.6 g | 0.20 mol | Base to deprotonate the pyrazole N-H. |

| N,N-Dimethylformamide (DMF) | 100 mL | - | A polar aprotic solvent suitable for this reaction. |

| Reaction Temperature | 80 °C | - | Facilitates the reaction with the gaseous reagent. |

| Reaction Time | 12-24 hours | - | Required for good conversion. |

Methodology:

-

Caution: This reaction should be performed in a well-ventilated fume hood within a suitable pressure vessel or using a gas-dispersion tube for bubbling the gas through the solution.

-

To a pressure-rated flask, add 5-methyl-1H-pyrazole, potassium carbonate, and DMF.

-

Seal the vessel and carefully introduce chlorodifluoromethane gas to the desired pressure, or bubble the gas through the stirred solution.

-

Heat the mixture to 80°C and maintain for 12-24 hours, monitoring the reaction by GC-MS or TLC.

-

After cooling to room temperature and venting any excess gas, pour the reaction mixture into water (300 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to obtain 1-(difluoromethyl)-5-methyl-1H-pyrazole.

Step 3: Bromination of 1-(Difluoromethyl)-5-methyl-1H-pyrazole

The final step is the regioselective bromination at the C4 position of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it is an easily handled solid that provides a source of electrophilic bromine.[8]

Protocol 3: Synthesis of this compound

| Reagent/Parameter | Quantity/Value | Moles | Rationale |

| 1-(Difluoromethyl)-5-methyl-1H-pyrazole | 13.2 g | 0.10 mol | The substrate for bromination. |

| N-Bromosuccinimide (NBS) | 18.7 g | 0.105 mol | Electrophilic bromine source. A slight excess ensures full conversion. |

| Acetonitrile (CH₃CN) | 150 mL | - | A polar aprotic solvent that facilitates the reaction. |

| Reaction Temperature | 0 °C to Room Temp. | - | Controlled addition at low temperature minimizes side reactions. |

| Reaction Time | 4-6 hours | - | Sufficient for complete bromination. |

Methodology:

-

Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole in acetonitrile in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure.

-

Extract the remaining aqueous residue with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure, including the position of the substituents and the presence of the CHF₂ group (a characteristic triplet in ¹H NMR and a doublet of triplets or similar complex splitting in ¹⁹F NMR).

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling

-

Hydrazine hydrate: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Chlorodifluoromethane: Is a gas under pressure. Use appropriate pressure-rated equipment.

-

N-Bromosuccinimide: Is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Solvents: All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This guide outlines a reliable and scalable three-step synthesis for this compound. The chosen strategy emphasizes efficiency and the use of well-established chemical transformations. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively produce this valuable fluorinated intermediate for applications in drug discovery and agrochemical development.

References

- ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.

- Autech Industry. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide.

- ACS Publications. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry.

- PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.

- Taylor & Francis Online. (n.d.). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)

- Semantic Scholar. (n.d.). N-Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition.

- MDPI. (n.d.).

- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.

- American Chemical Society. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides.

- IJSREM. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.

- ResearchGate. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.

- ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-5-methyl-1H-pyrazole.

Sources

- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition – IJSREM [ijsrem.com]

- 8. researchgate.net [researchgate.net]

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole chemical properties

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound. As a functionalized heterocyclic compound, it incorporates several key structural motifs that make it a valuable building block for the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries. The presence of a pyrazole core, a bromine atom amenable to cross-coupling reactions, an electron-withdrawing N-difluoromethyl group, and a C-methyl group provides a unique combination of reactivity and physicochemical properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Chemical Identity and Structural Analysis

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structure is distinguished by specific substitutions at the 1, 4, and 5 positions, which dictate its chemical behavior.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not explicitly available in search results, but the compound is listed for sale. |

| Molecular Formula | C₅H₅BrF₂N₂ |

| Molecular Weight | 211.01 g/mol |

Molecular Structure

The core of the molecule is the pyrazole ring, an aromatic system that provides thermal and chemical stability. The key substituents are:

-

4-Bromo Group : This heavy halogen atom significantly influences the molecule's electronic properties and serves as a primary site for synthetic modification.

-

1-(difluoromethyl) Group : Attached to the N1 position, the -CHF₂ group is a strong electron-withdrawing group. This feature modulates the electron density of the pyrazole ring, affecting its reactivity and the basicity of the N2 atom. In medicinal chemistry, this group is often used as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability.

-

5-Methyl Group : The methyl group at the C5 position provides steric bulk and can influence the regioselectivity of certain reactions.

Applications and Scientific Significance

Fluorinated pyrazoles are a privileged scaffold in modern chemistry. T[1]heir popularity has grown exponentially due to their wide-ranging applications in medicinal chemistry, drug discovery, and agrochemistry.

[2][1]* Agrochemicals : Many commercial fungicides and insecticides feature a pyrazole core. The difluoromethyl group, in particular, is a key component in several successful active ingredients, where it contributes to enhanced efficacy and an optimal toxicological profile. The bromo-substituent on this molecule allows for its use in the synthesis of novel, more complex agrochemical candidates.

-

Pharmaceuticals : The pyrazole nucleus is present in numerous approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant. T[2]he introduction of fluorine atoms, such as in the -CHF₂ group, is a widely used strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity. Therefore, this compound serves as a valuable starting material for the synthesis of new bioactive compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, hazard information can be extrapolated from structurally related chemicals. Bromo- and difluoromethyl-pyrazoles are typically classified with the following hazards:

-

GHS Hazard Statements :

[3]#### 6.1. Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. *[4] Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection. *[5] Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. *[4][5] Storage : Store in a cool, dry, well-ventilated place. Keep container tightly closed.

This compound is a strategically designed chemical building block with significant potential for synthetic chemistry. Its key features—a stable aromatic core, a versatile bromine handle for cross-coupling, and an efficacy-enhancing difluoromethyl group—make it an attractive intermediate for developing new products in the pharmaceutical and agrochemical sectors. Understanding its reactivity and handling requirements is crucial for its effective and safe utilization in research and development.

References

-

PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link]

-

PubChem. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Available at: [Link]

-

ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

ResearchGate. The reactions of a 4-bromo-1H-pyrazole-blocked-toluene diisocyanate.... Available at: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. While the initial query focused on the isomeric 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, a thorough review of chemical databases indicates that 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole with the CAS Number 1089212-57-6 is the more extensively documented and commercially available isomer.[1] This guide will, therefore, focus on this well-characterized molecule, detailing its physicochemical properties, synthesis, and burgeoning applications. As a key building block, its unique combination of a reactive bromine atom, a lipophilic difluoromethyl group, and a methylated pyrazole core offers a rich scaffold for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated pyrazoles in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[2][3] Its versatile biological activities span anti-inflammatory, anticancer, and antimicrobial applications.[4][5][6] The strategic incorporation of fluorine atoms into these scaffolds has become a pivotal strategy in modern drug design. The difluoromethyl group (CHF₂), in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[7]

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole (CAS: 1089212-57-6) is a prime example of a highly functionalized building block. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[8][9] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological properties. This guide will delve into the technical specifics of this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1089212-57-6 | [1] |

| Molecular Formula | C₅H₅BrF₂N₂ | [1] |

| Molecular Weight | 227.01 g/mol | [1] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Purity | ≥95% |

Note: Specific properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically or obtained from the supplier's certificate of analysis.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles often relies on the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[4] For a compound like 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole, a plausible synthetic route would involve the construction of a suitably substituted pyrazole precursor, followed by bromination.

A general, illustrative synthetic workflow is presented below. The specific reagents and conditions would require optimization based on laboratory-scale experiments.

Caption: Illustrative synthetic workflow for 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole.

Experimental Protocol: A Generalized Approach

The following protocol is a representative, generalized procedure for the synthesis of a brominated pyrazole derivative and should be adapted and optimized for the specific target molecule.

Step 1: Synthesis of 1-Methyl-5-(difluoromethyl)-1H-pyrazol-4-ol

-

To a solution of a suitable difluoromethyl-β-ketoester (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pyrazole intermediate.

Step 2: Synthesis of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole

-

Dissolve the pyrazole intermediate (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole make it a highly attractive scaffold for the development of novel therapeutic agents.

-

Kinase Inhibitors: The pyrazole core is a well-established scaffold for the design of kinase inhibitors for oncology applications. The bromine atom can be utilized in Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The difluoromethyl group can enhance the potency and selectivity of these compounds.

-

Agrochemicals: Fluorinated pyrazoles are also prevalent in the agrochemical industry as insecticides and herbicides.

The general role of brominated pyrazoles as versatile intermediates is well-documented.[9] The bromine atom provides a reactive site for introducing a wide range of functional groups, allowing for the fine-tuning of the pharmacological properties of the final compounds.

Below is a conceptual diagram illustrating how this pyrazole derivative can be used as a scaffold in a drug discovery workflow, potentially targeting a hypothetical protein kinase.

Caption: Drug discovery workflow utilizing the pyrazole scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole. While a specific safety data sheet (SDS) for this exact compound is not publicly available, related brominated and fluorinated pyrazoles are generally classified with the following hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

For detailed and specific safety information, always refer to the Safety Data Sheet provided by the supplier.

Conclusion

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique combination of a reactive bromine handle, a metabolically stable difluoromethyl group, and a biologically active pyrazole core makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.

References

-

4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem. Available from: [Link]

-

Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. 2021, 121 (3), 1670-1715. Available from: [Link]

-

Sharma, V., et al. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. 2023. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017, 22(1), 137. Available from: [Link]

-

4-Bromo-5-methyl-1-phenyl-1H-pyrazole. PubChem. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022, 7, 236. Available from: [Link]

-

Alam, M. J., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. 2022, 15(12), 1546. Available from: [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Medium. Available from: [Link]

- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. 2021, 15, 34. Available from: [Link]

-

Kumar, P., & Kumar, R. Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. 2013, 4(4), 79-91. Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. 2023, 13(7), 1101. Available from: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. 2023, 23(22), 2097-2115. Available from: [Link]

-

This compound sigma-aldrich. MilliporeSigma. Available from: [Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. 2018, 23(11), 2772. Available from: [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Bioorganic Chemistry. 2022, 128, 106079. Available from: [Link]

-

Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. 2020, 10(5), 6296-6302. Available from: [Link]

Sources

- 1. 1089212-57-6|4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Navigating the Spectroscopic Landscape of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectroscopic data, offering predictive insights and detailed experimental protocols for the empirical validation of this molecule's structure.

Introduction

This compound is a halogenated and fluorinated pyrazole derivative. Such compounds are of significant interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by the fluorine and bromine atoms, which can influence metabolic stability, binding affinity, and bioavailability.[1] Accurate and unambiguous structural elucidation is a critical first step in the development of any new chemical entity. This guide serves as a practical resource for the spectroscopic characterization of this specific pyrazole derivative.

Molecular Structure and Key Features

The structure of this compound presents several key features that will manifest in its NMR and MS spectra:

-

Aromatic Pyrazole Ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms, providing a distinct electronic environment for the ring protons and carbons.[2][3]

-

Bromine Substituent: The presence of bromine will have a notable effect on the electron density of the pyrazole ring and will produce a characteristic isotopic pattern in the mass spectrum.[4][5]

-

Difluoromethyl Group: This fluorine-containing moiety will exhibit characteristic signals in both ¹H and ¹⁹F NMR, with distinct coupling patterns.[6][7]

-

Methyl Group: A simple alkyl substituent with a characteristic proton and carbon signal.

Caption: Molecular structure of this compound.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The following tables outline the predicted NMR data for this compound. These predictions are based on established principles of NMR spectroscopy for heterocyclic and fluorinated compounds.[2][6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.50 | s | - | H3 (pyrazole ring) |

| ~6.80 | t | JHF = 54.0 | CHF₂ |

| ~2.40 | s | - | CH₃ |

Rationale: The single proton on the pyrazole ring (H3) is expected to appear as a singlet in the aromatic region. The difluoromethyl proton will be a triplet due to coupling with the two equivalent fluorine atoms. The methyl group protons will appear as a singlet in the aliphatic region.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~145.0 | s | - | C5 (pyrazole ring) |

| ~138.0 | s | - | C3 (pyrazole ring) |

| ~115.0 | t | JCF = 240.0 | CHF₂ |

| ~105.0 | s | - | C4 (pyrazole ring) |

| ~12.0 | s | - | CH₃ |

Rationale: The carbon atoms of the pyrazole ring will resonate in the aromatic region. The carbon attached to the bromine (C4) is expected to be significantly shielded. The difluoromethyl carbon will appear as a triplet with a large one-bond carbon-fluorine coupling constant. The methyl carbon will be found in the aliphatic region.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton Decoupled)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110.0 | d | JFH = 54.0 | CHF₂ |

Rationale: The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the geminal proton.[7] In a proton-decoupled spectrum, this would appear as a singlet. The chemical shift is typical for a difluoromethyl group attached to a nitrogen atom.[6][9]

Predicted Mass Spectrometry Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a distinct fragmentation pattern for this compound. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in characteristic M and M+2 peaks for the molecular ion and any bromine-containing fragments.[4][10]

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Fragment | Notes |

| 224/226 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |

| 145 | [M - Br]⁺ | Loss of the bromine atom. |

| 173/175 | [M - CHF₂]⁺ | Loss of the difluoromethyl group. |

| 51 | [CHF₂]⁺ | Difluoromethyl cation. |

Rationale: The molecular ion is expected to be observed with the characteristic isotopic signature of bromine.[4][5] Major fragmentation pathways would likely involve the loss of the bromine atom and the difluoromethyl group, as these represent relatively weaker bonds.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data, the following protocols are recommended:

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a 125 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of -10 to 200 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a large number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Use a spectrometer with a fluorine-capable probe, tuned to the appropriate frequency (e.g., 470 MHz on a 500 MHz instrument).

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment, both with and without proton decoupling.

-

Set the spectral width to cover a range of at least 100 ppm centered around the expected chemical shift (e.g., -50 to -150 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Mass Spectrometry

-

Sample Preparation:

-

For EI-MS, prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

For Electrospray Ionization (ESI-MS), prepare a dilute solution in a solvent compatible with ESI, such as acetonitrile or methanol, with or without a small amount of formic acid or ammonium acetate to promote ionization.

-

-

EI-MS Acquisition:

-

Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Utilize an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.

-

This will allow for the determination of the elemental composition and confirmation of the molecular formula.

-

Caption: A generalized experimental workflow for the spectroscopic analysis of a novel compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR and mass spectrometry techniques. The predictive data and detailed protocols within this guide provide a robust framework for researchers to confidently identify and characterize this and similar novel chemical entities. The unique spectral signatures arising from the bromine and difluoromethyl substituents are key to confirming the compound's identity.

References

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.).

- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis Online.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. (2015, September 17). Analytical Chemistry.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC.

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.).

- Characterization data for new pyrazole derivatives. (n.d.). ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC.

- Fluorine NMR. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. biophysics.org [biophysics.org]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physical and chemical properties of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its versatile synthetic handles and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can dramatically alter the physicochemical and biological properties of a molecule. These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[2]

This guide provides a comprehensive technical overview of this compound, a valuable building block for the synthesis of novel chemical entities. We will delve into its physical and chemical properties, propose a logical synthetic approach, predict its spectral characteristics, and discuss its potential applications in the field of drug discovery.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively reported in peer-reviewed literature, we can compile its known identifiers and calculated properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1243250-04-5 | [3][4][5] |

| Molecular Formula | C₅H₅BrF₂N₂ | - |

| Molecular Weight | 211.01 g/mol | Calculated |

| Purity | Typically ≥95% | [4] |

| Appearance | Not specified, likely a solid or oil at room temperature | Inferred |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the aromatic pyrazole ring, the C4-bromo substituent, the N1-difluoromethyl group, and the C5-methyl group.

-

The Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system, though its reactivity is modulated by the electron-withdrawing difluoromethyl group.

-

The C4-Bromo Group: The bromine atom at the 4-position is the most versatile reactive site on the molecule. It is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, making it an excellent linchpin for the introduction of molecular complexity. This includes, but is not limited to:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

-

The N1-Difluoromethyl Group: This group is a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. Its strong electron-withdrawing nature increases the metabolic stability of the molecule by shielding the pyrazole ring from oxidative metabolism.

-

The C5-Methyl Group: The methyl group can influence the steric environment around the adjacent nitrogen atom and can be a site for metabolism in biological systems, although the presence of the difluoromethyl group may direct metabolism elsewhere.

Below is a diagram illustrating a typical Suzuki-Miyaura cross-coupling reaction, a key transformation for this class of compounds.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Proposed Synthesis Workflow

Proposed Step-by-Step Methodology:

-

Formation of the Pyrazole Core: The synthesis would likely begin with the reaction of a suitable 1,3-dicarbonyl precursor, such as pentane-2,4-dione, with difluoromethylhydrazine. This condensation reaction would form 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole.

-

Regioselective Bromination: The subsequent step would be the regioselective bromination of the pyrazole ring at the 4-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The electron-rich nature of the 4-position of the pyrazole ring facilitates this electrophilic substitution.

-

Purification: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation.

The proposed workflow is depicted in the diagram below.

Caption: Proposed Synthesis of the Target Compound.

Spectroscopic Analysis (Predicted)

For a researcher, definitive characterization of a molecule is paramount. While the actual spectra for this compound are not publicly available, we can predict the key features of its NMR spectra based on its structure and data from similar compounds.[6][7]

¹H NMR:

-

Pyrazole Proton (H3): A singlet is expected for the proton at the 3-position of the pyrazole ring, likely in the range of 7.5-8.0 ppm.

-

Difluoromethyl Protons (CHF₂): The two fluorine atoms will split the proton of the difluoromethyl group into a triplet, expected to appear between 6.5 and 7.5 ppm, with a J-coupling constant (JHF) of approximately 50-60 Hz.

-

Methyl Protons (CH₃): A singlet for the methyl protons at the 5-position is expected in the upfield region, around 2.2-2.5 ppm.

¹³C NMR:

-

Pyrazole Carbons: The three carbon atoms of the pyrazole ring will appear in the aromatic region (110-150 ppm). The carbon bearing the bromine (C4) will be shifted upfield compared to the other two.

-

Difluoromethyl Carbon (CHF₂): The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 110-120 ppm, with a large J-coupling constant (JCF).

-

Methyl Carbon (CH₃): The methyl carbon will appear as a singlet in the upfield region, around 10-15 ppm.

¹⁹F NMR:

-

Difluoromethyl Fluorines (CHF₂): The two fluorine atoms will be split by the adjacent proton into a doublet, with a J-coupling constant (JHF) matching that observed in the ¹H NMR spectrum.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for creating libraries of diverse compounds for high-throughput screening. Its utility stems from the ability to leverage the C4-bromo position for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Given the prevalence of the pyrazole scaffold in pharmaceuticals, this compound could be used to synthesize analogs of known drugs or to develop novel compounds targeting a range of biological targets, including:

-

Kinases: Many kinase inhibitors feature a substituted pyrazole core.

-

G-protein-coupled receptors (GPCRs): Pyrazole derivatives have been developed as modulators of various GPCRs.

-

Enzymes: The pyrazole ring can act as a scaffold to position functional groups that interact with the active sites of enzymes.[6]

The logical relationship for its application in drug discovery is outlined below.

Caption: Drug Discovery Workflow.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1243250-04-5) should be obtained from the supplier before handling. Based on the GHS classifications of similar bromo-pyrazole compounds, the following hazards may be anticipated:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a strategically designed building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While comprehensive experimental data for this specific molecule is not widely published, its chemical properties can be reliably inferred from its structure and the behavior of related compounds. The versatility of the C4-bromo group for cross-coupling reactions, combined with the beneficial properties imparted by the difluoromethyl group, makes this compound a valuable tool for researchers and scientists in the field of drug discovery. Further experimental characterization of its physical properties and reactivity is warranted and would be a valuable contribution to the chemical literature.

References

-

PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available from: [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available from: [Link]

-

PubChem. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Available from: [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol. Available from: [Link]

-

MDPI. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available from: [Link]

-

PubChem. 4-bromo-3-(2,5-difluorophenyl)-5-ethyl-1H-pyrazole. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]

-

PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. Available from: [Link]

- Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available from: [Link]

-

PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

European Patent Office. CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - EP 3650443 A1. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

NIH. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound(SALTDATA: FREE) | 1243250-04-5 [chemicalbook.com]

- 4. 1243250-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. keyorganics.net [keyorganics.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Medicinal Chemist's Guide to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole: A Scaffold for Modern Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the identification and strategic utilization of "privileged scaffolds" are paramount to the efficient development of novel therapeutics. This guide provides an in-depth technical analysis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, a heterocyclic compound poised for significant applications in medicinal chemistry. While direct literature on this specific molecule is nascent, its constituent parts—the versatile pyrazole core, the strategic difluoromethyl group, and the synthetically tractable bromo substituent—provide a compelling rationale for its potential. This document deconstructs the molecule's structural features, proposes high-potential therapeutic applications based on established chemical biology principles, and offers detailed experimental workflows for its evaluation and derivatization. It is intended as a practical guide for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising chemical entity.

The Pyrazole Core: A Privileged Scaffold in Drug Design

The pyrazole ring is a cornerstone of medicinal chemistry, recognized for its synthetic accessibility and its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as a versatile bioisosteric replacement have cemented its status as a "privileged scaffold."[1] This heterocycle is a key structural component in drugs targeting a wide array of biological targets, demonstrating efficacy as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][4] Notably, eight small-molecule protein kinase inhibitors approved by the US FDA feature a pyrazole ring, including Crizotinib and Ruxolitinib, highlighting the scaffold's profound impact on oncology.[2]

Deconstructing the Core Asset: A Structural Analysis

The therapeutic potential of this compound can be inferred from a detailed analysis of its four key structural components.

-

The 1,5-Disubstituted Pyrazole Ring: This arrangement provides a robust and stable core. The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can engage in various non-covalent interactions within a protein binding site. Its aromatic nature contributes to the overall stability of the molecule.

-

The N1-Difluoromethyl (-CF2H) Group: The incorporation of a difluoromethyl group is a strategic choice in modern drug design.[5] Unlike its more common trifluoromethyl (-CF3) counterpart, the -CF2H group possesses a unique combination of properties:

-

Metabolic Stability: The strong carbon-fluorine bonds enhance resistance to oxidative metabolism, often leading to an extended biological half-life.[6][7]

-

Lipophilicity and Permeability: The group increases lipophilicity, which can improve membrane permeability and bioavailability, without the significant steric bulk of other lipophilic groups.[6][8]

-

Hydrogen Bond Donor: Critically, the -CF2H group retains an acidic proton, allowing it to function as a weak hydrogen bond donor.[6][9] This enables it to act as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, potentially replicating key binding interactions.[5][9]

-

pKa Modulation: Its strong electron-withdrawing nature can lower the basicity of nearby functional groups, influencing the molecule's pharmacokinetic profile.[6]

-

-

The C4-Bromo (Br) Substituent: The bromine atom at the 4-position serves a dual purpose:

-

Synthetic Handle: It provides a reactive site for facile chemical modification. Through well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, a diverse library of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).[10]

-

Halogen Bonding: Bromine can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.

-

-

The C5-Methyl (-CH3) Group: This small alkyl group can play a crucial role in fine-tuning the molecule's interaction with its target. It can occupy small hydrophobic pockets within a binding site, influencing the compound's orientation and potentially enhancing selectivity over other related proteins.

High-Potential Therapeutic Applications

Based on the structural analysis, this compound is a prime candidate for development in several therapeutic areas.

Protein Kinase Inhibitors (PKIs)

The dysregulation of protein kinases is a hallmark of cancer and inflammatory diseases.[11] The pyrazole scaffold is a validated and highly successful framework for designing PKIs.[1][2]

Rationale: The pyrazole core can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP.[12] The N1-difluoromethyl group could engage in hydrogen bonding with residues in the ATP-binding pocket, while the C5-methyl group occupies the adjacent hydrophobic region. The C4-bromo position points towards the solvent-exposed region, making it an ideal vector for synthetic elaboration to improve potency and selectivity against specific kinases like CDKs, JAKs, or Aurora kinases.[1][13]

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent the largest family of drug targets, regulating nearly all physiological processes.[14] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[15][16]

Rationale: Pyrazole-containing molecules have been successfully developed as GPCR modulators.[14][17] The defined three-dimensional structure of this compound makes it an excellent starting point for designing negative or positive allosteric modulators (NAMs or PAMs). The C4 position can be functionalized to probe the diverse topographies of allosteric sites, aiming to modulate receptor signaling for treating CNS disorders or metabolic diseases.[15]

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[3][18]

Rationale: The pyrazole nucleus is a known pharmacophore in antimicrobial compounds.[3] The increased lipophilicity conferred by the difluoromethyl group could enhance the molecule's ability to penetrate bacterial cell walls or fungal membranes. The C4-bromo position allows for the introduction of various functionalities known to contribute to antimicrobial activity, such as substituted aromatic or heterocyclic rings.[18]

Strategic Synthetic Elaboration: A Roadmap for Library Development

The true value of this compound as a medicinal chemistry asset lies in its potential for diversification. The C4-bromo substituent is the key to unlocking this potential via transition metal-catalyzed cross-coupling reactions.

Caption: Synthetic workflow for diversifying the core scaffold.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for creating a library of C4-aryl or C4-heteroaryl derivatives.

-

Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

Proposed Experimental Workflows

To systematically evaluate the potential of this scaffold, a tiered screening approach is recommended.

Workflow 1: Kinase Inhibitor Screening Cascade

This workflow outlines a logical progression from broad screening to detailed characterization.

Caption: A tiered workflow for kinase inhibitor discovery.

Workflow 2: GPCR Allosteric Modulator Assay

This workflow is designed to identify compounds that modulate receptor activity in the presence of a known agonist.

-

Cell Line Preparation: Use a stable cell line expressing the GPCR of interest, equipped with a reporter system (e.g., a calcium-sensitive dye like Fluo-4 for Gq-coupled receptors, or a cAMP biosensor for Gs/Gi-coupled receptors).

-

Assay Protocol (PAM Detection):

-

Plate the cells and add the test compound (from the synthesized library) at various concentrations.

-

Incubate for a predetermined time.

-

Add a sub-maximal (EC₂₀) concentration of the known orthosteric agonist.

-

Measure the signal (e.g., fluorescence or luminescence). A potentiation of the signal compared to the agonist-only control indicates PAM activity.

-

-

Assay Protocol (NAM Detection):

-

Plate the cells.

-

Add the test compound along with a potent (EC₈₀) concentration of the known orthosteric agonist.

-

Measure the signal. A reduction in the signal compared to the agonist-only control indicates NAM activity.

-

-

Data Analysis: Plot dose-response curves to determine the potency (EC₅₀) and efficacy (% modulation) of active compounds.

Hypothetical Data Presentation

Effective data management is crucial. The following table illustrates how screening data for a hypothetical library of derivatives against a panel of kinases could be presented.

| Compound ID | R-Group (at C4) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |

| Core | -Br | >10,000 | >10,000 | >10,000 |

| LibA-01 | -Phenyl | 850 | 2,300 | >10,000 |

| LibA-02 | -4-Fluorophenyl | 420 | 1,500 | 9,800 |

| LibA-03 | -Pyridin-4-yl | 150 | 8,600 | >10,000 |

| LibC-01 | -NH-Phenyl | 2,100 | 3,500 | 6,400 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, scaffold for medicinal chemistry. Its structure is a deliberate convergence of features known to impart favorable pharmacological properties: the validated pyrazole core, the bioisosteric and metabolically robust difluoromethyl group, and a synthetically versatile bromine handle. The proposed applications in kinase inhibition and GPCR modulation are grounded in extensive precedent for the pyrazole scaffold.[1][2][14] The true potential of this molecule will be realized through systematic synthetic elaboration and rigorous biological screening. This guide provides the strategic framework and foundational protocols to embark on that discovery process, potentially leading to the development of next-generation therapeutics.

References

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (MDPI)

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (Journal of Cardiovascular Disease Research)

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The Pyrazole Scaffold in Modern Kinase Inhibitor Development. (BenchChem)

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (PubMed)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (PubMed)

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl

- Original Functionalized Pyrazoles For Drug Discovery. (Life Chemicals)

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (NIH)

- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (Bentham Science Publishers)

- The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethyl

- Allosteric modulation of G protein-coupled receptor signaling. (PMC - PubMed Central - NIH)

- Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modul

- Development of allosteric modulators of GPCRs for tre

- Allosteric modulators of GPCRs: a novel approach for the tre

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (PDF) Functional Consequences of GPCR Heterodimerization: [research.amanote.com]

- 18. researchgate.net [researchgate.net]

biological activity of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

An In-Depth Technical Guide to the Predicted Biological Activity of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone in the development of a vast array of biologically active compounds, demonstrating significant utility in both pharmaceutical and agrochemical research.[1][2] This technical guide provides a comprehensive, prospective analysis of the potential biological activities of a novel, specifically substituted pyrazole: this compound. While direct empirical data for this compound is not yet publicly available, this document synthesizes existing structure-activity relationship (SAR) data from analogous pyrazole derivatives to forecast its likely fungicidal, insecticidal, and herbicidal properties.[3][4][5] Furthermore, we present detailed, field-proven experimental protocols for the systematic evaluation of these predicted activities, offering a roadmap for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of new pyrazole-based compounds.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a remarkably versatile scaffold. Its aromaticity, coupled with the ability to substitute at multiple positions, allows for the fine-tuning of physicochemical properties and biological activities.[2][6] This has led to the successful development of numerous commercial products, including anti-inflammatory drugs like celecoxib, and a wide range of pesticides.[7][8][9] The biological prowess of pyrazole derivatives is largely attributed to their ability to mimic endogenous ligands and interact with a variety of biological targets.

The subject of this guide, this compound, incorporates several key substituents that are known to influence biological activity:

-

The Pyrazole Core: Provides a stable and versatile platform for molecular interactions.

-

1-(difluoromethyl) Group: The inclusion of fluorine often enhances metabolic stability, binding affinity, and lipophilicity, which can lead to increased potency and bioavailability.

-

4-Bromo Substituent: The bromine atom is a reactive handle for further chemical modification and can also contribute to binding interactions and overall molecular properties.[10][11]

-

5-Methyl Group: This group can influence the steric and electronic properties of the molecule, potentially impacting its interaction with target proteins.

This guide will now delve into the predicted biological activities of this compound, drawing upon the extensive body of research on related pyrazole derivatives.

Predicted Agrochemical Applications

Based on the known activities of similarly substituted pyrazoles, this compound is a promising candidate for development as a fungicide, insecticide, or herbicide.

Potential Fungicidal Activity

Many pyrazole carboxamides are potent fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[12][13] These compounds disrupt the fungal respiratory chain, leading to cell death. The N-difluoromethyl group in our target compound is a common feature in several modern fungicides.

Hypothesized Mechanism of Action: It is plausible that this compound, if further derivatized into a carboxamide, could inhibit succinate dehydrogenase in pathogenic fungi. The difluoromethyl group could enhance binding to the ubiquinone-binding site of the enzyme complex.

Experimental Protocol for In Vitro Antifungal Assay

-

Preparation of Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Puccinia sorghi).[14] Culture the fungi on potato dextrose agar (PDA) plates at 25°C until the mycelia cover the plate.

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Mycelial Growth Inhibition Assay:

-

Incorporate the test compound dilutions into molten PDA.

-

Pour the amended PDA into Petri dishes.

-

Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

-

Include a solvent control (PDA with DMSO) and a positive control (a commercial fungicide like fluxapyroxad).[15]

-

Incubate the plates at 25°C for 3-7 days, or until the mycelia in the control plate reach the edge.

-

-

Data Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

-

Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

-

Potential Insecticidal Activity

Pyrazole derivatives are well-represented in the insecticide market, with prominent examples like fipronil.[4] These compounds often act as neurotoxins, targeting the insect's central nervous system. A common mechanism is the antagonism of the GABA (gamma-aminobutyric acid) receptor, leading to hyperexcitation and death.